molecular formula C13H13N3O B597564 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile CAS No. 1272755-93-7

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Cat. No.: B597564
CAS No.: 1272755-93-7
M. Wt: 227.267
InChI Key: ZSUXXSXUSAHYAS-UHFFFAOYSA-N
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Description

2-(7-Oxo-5,8-diazaspiro[34]oct-6-yl)benzonitrile is a chemical compound with the molecular formula C13H13N3O It is known for its unique spirocyclic structure, which includes a diazaspiro octane ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxo-5,8-diazaspiro[3 One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the diazaspiro octane ring

Industrial Production Methods

Industrial production methods for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Scientific Research Applications

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can be compared with other similar compounds, such as:

    2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic acid: This compound has a similar spirocyclic structure but with a carboxylic acid group instead of a nitrile group.

    2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzamide: This compound features an amide group in place of the nitrile group.

The uniqueness of this compound lies in its specific combination of the diazaspiro octane ring and the benzonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUXXSXUSAHYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-93-7
Record name Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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